molecular formula C7H14 B092845 1,1-Diethylcyclopropane CAS No. 1003-19-6

1,1-Diethylcyclopropane

Cat. No.: B092845
CAS No.: 1003-19-6
M. Wt: 98.19 g/mol
InChI Key: VUROAZUCSQPSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethylcyclopropane is an organic compound with the molecular formula C₇H₁₄. It is a cyclopropane derivative where two ethyl groups are attached to the same carbon atom in the cyclopropane ring. This compound is known for its unique structural properties and reactivity due to the strained three-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethylcyclopropane can be synthesized through various methods, including the reaction of carbenes with alkenes. One common method involves the use of diazomethane (CH₂N₂) in the presence of light to generate methylene carbene, which then reacts with an alkene to form the cyclopropane ring . Another method is the Simmons-Smith reaction, which uses diiodomethane (CH₂I₂) and a zinc-copper couple to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of carbenoid reagents and alkenes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like diethyl ether and temperature control to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.

Major Products Formed:

Scientific Research Applications

1,1-Diethylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: The compound is used in studies related to the biological activity of cyclopropane-containing molecules.

    Medicine: Research on cyclopropane derivatives includes their potential use as anesthetics and other therapeutic agents.

    Industry: It is used in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of 1,1-Diethylcyclopropane involves the formation of reactive intermediates such as carbenes or carbenoids. These intermediates can undergo addition reactions with alkenes to form cyclopropane rings. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1,1-Diethylcyclopropane is unique due to the presence of two ethyl groups on the same carbon atom, which influences its reactivity and stability compared to other cyclopropane derivatives. The steric hindrance and electronic effects of the ethyl groups make it an interesting compound for studying the effects of substituents on cyclopropane reactivity .

Properties

IUPAC Name

1,1-diethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUROAZUCSQPSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061391
Record name Cyclopropane, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-19-6
Record name 1,1-Diethylcyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropane, 1,1-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropane, 1,1-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropane, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethylcyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diethylcyclopropane
Reactant of Route 2
1,1-Diethylcyclopropane
Reactant of Route 3
Reactant of Route 3
1,1-Diethylcyclopropane
Reactant of Route 4
1,1-Diethylcyclopropane
Reactant of Route 5
1,1-Diethylcyclopropane
Reactant of Route 6
1,1-Diethylcyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.